molecular formula C8H13N5O3 B063363 methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate CAS No. 175137-43-6

methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

Cat. No.: B063363
CAS No.: 175137-43-6
M. Wt: 227.22 g/mol
InChI Key: IZIVVKVBLMTIFD-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a morpholine ring and a tetraazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the intermediate compound to form this compound.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate involves its interaction with specific molecular targets. The morpholine and tetraazole rings allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate can be compared with similar compounds such as:

    Methyl 2-(5-piperidino-2H-1,2,3,4-tetraazol-2-yl)acetate: This compound has a piperidine ring instead of a morpholine ring, which affects its chemical properties and applications.

    Methyl 2-(5-pyrrolidino-2H-1,2,3,4-tetraazol-2-yl)acetate:

The uniqueness of this compound lies in its specific ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-15-7(14)6-13-10-8(9-11-13)12-2-4-16-5-3-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIVVKVBLMTIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1N=C(N=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371693
Record name Methyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729240
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175137-43-6
Record name Methyl 5-(4-morpholinyl)-2H-tetrazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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